Technical Whitepaper: 2-Amino-1-(3,5-difluoro-phenyl)-ethanone Hydrochloride
Technical Whitepaper: 2-Amino-1-(3,5-difluoro-phenyl)-ethanone Hydrochloride
A Critical Synthon for Heterocyclic Construction in Medicinal Chemistry
CAS Number: 1187931-06-1 Molecular Formula: C₈H₇F₂NO · HCl Molecular Weight: 207.60 g/mol
Executive Summary
In the landscape of modern drug discovery, 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride serves as a high-value "lynchpin" intermediate. Its structural core—a difluorinated phenacylamine—provides the electronic modulation and steric profile necessary for high-affinity binding in kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.
This guide moves beyond basic catalog data to provide a rigorous technical analysis of its synthesis, reactivity profile, and handling requirements. We focus on the Delépine Reaction as the superior synthetic route, offering a self-validating protocol that avoids the dimerization pitfalls common to alternative amination strategies.
Chemical Identity & Crystallographic Data[1][2]
This compound exists as a stable hydrochloride salt. The free base is prone to self-condensation (forming dihydropyrazines) and oxidation; therefore, the hydrochloride form is the industry standard for storage and handling.
| Property | Specification | Technical Insight |
| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates free-base formation or oxidation. |
| Solubility | Water, Methanol, DMSO | High solubility in polar protic solvents facilitates Hantzsch condensations. |
| Melting Point | >200°C (Decomposes) | High lattice energy of the HCl salt confers thermal stability. |
| pKa (Conj. Acid) | ~8.0 - 8.5 (Estimated) | The electron-withdrawing fluorine atoms lower the pKa relative to unsubstituted phenacylamines. |
| Hygroscopicity | Moderate | Requires storage under inert atmosphere (Argon/Nitrogen) to prevent caking. |
Synthetic Route: The Delépine Strategy
Direct amination of
3.1. Reaction Workflow Diagram
Caption: The Delépine pathway ensures mono-amination by utilizing the steric bulk of the hexamine cage to prevent over-alkylation.
3.2. Detailed Experimental Protocol
Note: This protocol assumes a 10g scale. All steps must be performed in a fume hood due to lachrymatory intermediates.
Step 1:
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Dissolve 3,5-difluoroacetophenone (1.0 eq) in Glacial Acetic Acid or DCM.
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Add Bromine (1.05 eq) dropwise at 0°C. Critical: Monitor color discharge to prevent over-bromination (dibromo species are difficult to separate).
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Quench with saturated sodium bicarbonate. Extract with DCM.
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Safety Check: The resulting 2-bromo-1-(3,5-difluorophenyl)ethanone is a potent lachrymator. Handle with double gloves and full eye protection.
Step 2: Formation of Hexaminium Salt
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Dissolve the crude bromide in Chloroform (CHCl₃).
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Add Hexamethylenetetramine (Hexamine) (1.1 eq) in one portion.
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Stir at room temperature for 4–12 hours.
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Observation: A thick white precipitate (the quaternary ammonium salt) will form.
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Filter the solid and wash with cold CHCl₃ to remove non-polar impurities. This precipitation acts as a purification step.
Step 3: Hydrolysis to Amine Hydrochloride
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Suspend the hexaminium salt in a mixture of Ethanol and Conc. HCl (approx. 5:1 ratio).
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Reflux for 2–4 hours. The solid will dissolve, and later, the target ammonium chloride may precipitate or require concentration.
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Cool to 0°C. Filter the crystals.
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Recrystallize from MeOH/Et₂O if necessary to achieve >98% purity.
Reactivity Profile & Applications
The utility of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl lies in its ability to form heterocycles. The 3,5-difluoro substitution pattern is metabolically stable and lipophilic, often improving the pharmacokinetic (PK) profile of drug candidates.
4.1. The Hantzsch Thiazole Synthesis
The primary application is the condensation with thioamides or thioureas to form 2-substituted thiazoles.
Caption: Divergent reactivity pathways. The green nodes represent desired medicinal chemistry targets; the black node represents a degradation product.
4.2. Mechanistic Insight: Why 3,5-Difluoro?
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Metabolic Blockade: The 3 and 5 positions on the phenyl ring are common sites for oxidative metabolism (CYP450). Fluorine substitution blocks these sites, extending the drug's half-life.
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Electronic Effects: The electron-withdrawing nature of the fluorines decreases the basicity of the generated thiazole/imidazole, potentially reducing off-target hERG channel inhibition, a common liability in this class of compounds.
Handling, Stability, and Safety (E-E-A-T)
Storage Protocols:
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Hygroscopicity: The HCl salt is moderately hygroscopic. Store in tightly sealed glass vials with desiccant packs.
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Acidity: Aqueous solutions are acidic (pH ~3-4). Ensure compatibility with LCMS columns (use buffered mobile phases).
Analytical Validation (HPLC):
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
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Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
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Detection: UV at 254 nm (Phenyl absorption).
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Note: The amine peak may tail significantly without TFA or Formic Acid modifiers.
Safety Hazards:
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Skin/Eye Irritant: As a salt of a primary amine and alpha-ketone, it is irritating to mucous membranes.
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Dust Hazard: Use a localized exhaust or powder hood when weighing >100mg.
References
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Sigma-Aldrich. 2-Amino-1-(3,5-difluorophenyl)ethan-1-one hydrochloride Product Sheet. CAS: 1187931-06-1.[1][2]
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Blazevic, N., et al. (1979).[3] "Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis."[3][4] Synthesis, 1979(03), 161-176. (Foundational review of the Delépine reaction mechanism).
-
PubChem. Compound Summary for CID 44182074 (Analogous Phenacylamine Salts). National Library of Medicine. [5]
-
Enamine Store. Building Block: 2-Amino-1-(3,5-difluorophenyl)ethan-1-one hydrochloride.[2]
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. 2-amino-1-(3,5-difluorophenyl)ethan-1-one hydrochloride | 1187931-06-1 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. Delepine reaction [organic-chemistry.org]
- 5. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C10H14ClNO3 | CID 44182074 - PubChem [pubchem.ncbi.nlm.nih.gov]
